molecular formula C19H14F2N2O3 B4630987 N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide

N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide

Cat. No. B4630987
M. Wt: 356.3 g/mol
InChI Key: YNCOBEFTHLLAIB-UHFFFAOYSA-N
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Description

This compound is part of a class of molecules that have garnered interest due to their potential applications in various fields of chemistry and pharmacology. Compounds with similar structures have been synthesized and studied for their unique chemical and physical properties, which can include interactions with biological systems, catalytic activities, or as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of complex molecules like "N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide" typically involves multi-step organic reactions, starting from simpler aromatic compounds. Methods can involve reductive cyclization, nucleophilic substitution, or cycloaddition reactions. For example, a similar compound was synthesized using a 'one-pot' reductive cyclization process involving sodium dithionite as a reductive cyclizing agent in DMSO as a solvent (Bhaskar et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds in this class is typically elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions. For example, novel pyrazole derivatives were characterized by NMR, mass spectra, FT-IR, and X-ray diffraction studies to confirm their structure (Kumara et al., 2018).

Scientific Research Applications

Isoxazole Derivatives as Immunomodulatory Agents

Isoxazole derivatives, such as leflunomide and its metabolites, have been investigated for their immunosuppressive properties. These compounds show promising effects as disease-modifying antirheumatic drugs by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, which is crucial for pyrimidine synthesis, thereby affecting immune cell function (Knecht & Löffler, 1998).

Antitumor Activity

Research on isoxazole and pyrazole derivatives has shown significant antitumor potential. These compounds exhibit cytotoxic activity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Hassan, Hafez, & Osman, 2014). Another study highlighted the synthesis of imidazotetrazines with broad-spectrum antitumor activity, showcasing the versatility of nitrogen-containing heterocycles in cancer therapy (Stevens et al., 1984).

Material Science Applications

The synthesis of polyfluorobenzopyranopyrazoles and isoxazoles for the development of fluorocoumarins has been explored. These compounds are of interest in material science due to their unique structural and electronic properties, which could be relevant for developing new materials with specific fluorescence or reactivity characteristics (Saloutin et al., 1999).

Chemical Synthesis and Medicinal Chemistry

Isoxazole-4-carboxylic acid derivatives have been synthesized through controlled isomerization processes, demonstrating the synthetic versatility of isoxazole compounds for generating pharmacologically active agents (Serebryannikova et al., 2019). Additionally, the creation of derivatives designed for systemic exposure improvement in medical applications, such as the analogue of rhein for osteoarthritis treatment, underscores the therapeutic relevance of structural modifications in drug development (Owton et al., 1995).

properties

IUPAC Name

N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O3/c1-25-12-4-6-13-10(8-12)2-5-14-17(23-26-18(13)14)19(24)22-16-7-3-11(20)9-15(16)21/h3-4,6-9H,2,5H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCOBEFTHLLAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide
Reactant of Route 2
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N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide
Reactant of Route 3
N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide
Reactant of Route 5
N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide

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